molecular formula C9H15NO3S B1299092 [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid CAS No. 436087-13-7

[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid

Cat. No.: B1299092
CAS No.: 436087-13-7
M. Wt: 217.29 g/mol
InChI Key: FKLFIGFFMAEGRD-UHFFFAOYSA-N
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Description

[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid is a thioester derivative of piperidine. It is a small molecule that has gained attention in recent years due to its potential therapeutic and industrial applications. The molecular formula of this compound is C₉H₁₅NO₃S, and it has a molecular weight of 217.285 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-quality reagents and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [(2-Oxo-2-piperidin-1-ylethyl)thio]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [(2-Oxo-2-piperidin-1-ylethyl)thio]butyric acid: Contains a butyric acid moiety.

    [(2-Oxo-2-piperidin-1-ylethyl)thio]valeric acid: Features a valeric acid moiety.

Uniqueness

[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid is unique due to its specific thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c11-8(6-14-7-9(12)13)10-4-2-1-3-5-10/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFIGFFMAEGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356359
Record name [(2-oxo-2-piperidin-1-ylethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436087-13-7
Record name 2-[[2-Oxo-2-(1-piperidinyl)ethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-oxo-2-piperidin-1-ylethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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